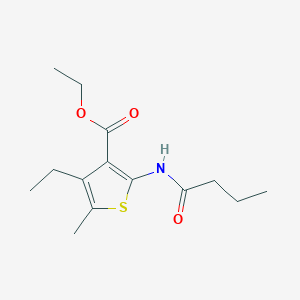
ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as A-769662, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a critical role in regulating cellular energy homeostasis.
作用机制
Ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a potent activator of AMPK, which is an enzyme that plays a critical role in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress such as low energy levels or oxidative stress. Once activated, AMPK promotes energy production by increasing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis and lipid synthesis.
Biochemical and Physiological Effects:
Activation of AMPK by ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In animal models, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to improve glucose uptake and insulin sensitivity, decrease plasma triglyceride levels, and reduce liver fat accumulation. Additionally, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is its potency as an AMPK activator. This compound has been shown to be more potent than other commonly used AMPK activators such as AICAR and metformin. Additionally, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to be selective for the AMPK pathway, which reduces the potential for off-target effects. However, one limitation of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are a number of potential future directions for the study of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One area of research involves the development of more potent and selective AMPK activators based on the structure of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. Additionally, further studies are needed to determine the long-term effects of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate on metabolic and inflammatory diseases. Finally, the potential use of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate as a tool for studying the role of AMPK in cellular physiology and disease pathogenesis should be explored.
合成方法
The synthesis of ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves a multi-step process that has been described in detail in the literature. The first step involves the reaction of ethyl 2-bromo-4-ethyl-5-methylthiophene-3-carboxylate with butyryl chloride in the presence of a base. This reaction results in the formation of ethyl 2-(butyrylamino)-4-ethyl-5-methylthiophene-3-carboxylate. The final step involves the oxidation of the thioether group to form the target compound, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
科学研究应用
Ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the treatment of metabolic disorders such as obesity and type 2 diabetes. ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to improve glucose uptake and insulin sensitivity in animal models of these diseases. Additionally, ethyl 2-(butyrylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
ethyl 2-(butanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-5-8-11(16)15-13-12(14(17)18-7-3)10(6-2)9(4)19-13/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXCNAXCDZHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)CC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

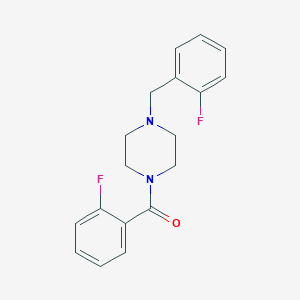
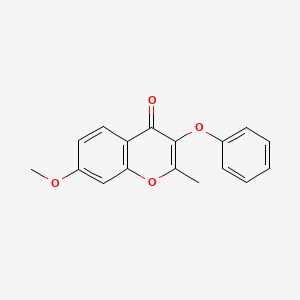
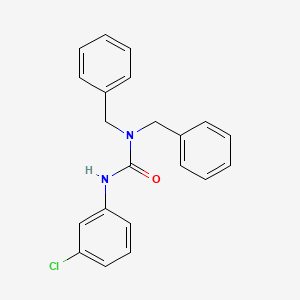
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
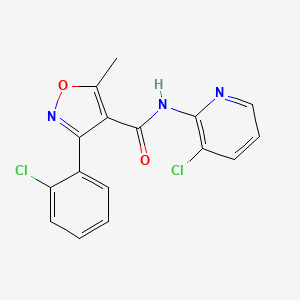
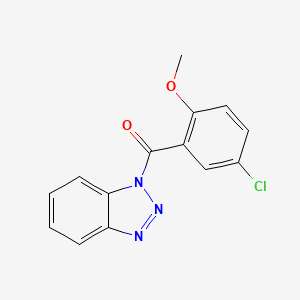
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
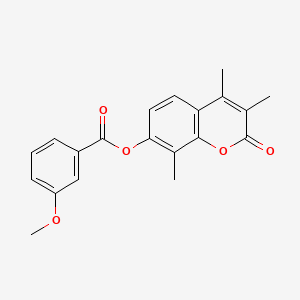
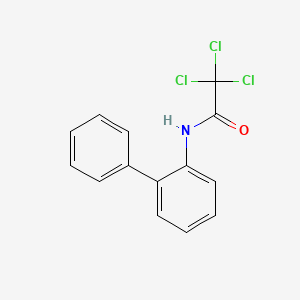
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)